

The Safety and Toxicity Profile of KN1022 (Envafolimab): An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

KN1022, also known as Envafolimab, is a novel, subcutaneously administered, single-domain antibody targeting the programmed death-ligand 1 (PD-L1).[1][2] Developed by Alphamab Oncology, KN1022 represents a significant advancement in cancer immunotherapy, offering a convenient alternative to intravenously administered checkpoint inhibitors.[3][4][5] Its unique structure, a fusion of a humanized single-domain anti-PD-L1 antibody with a human IgG1 Fc fragment, allows for high affinity binding to PD-L1, thereby blocking its interaction with the PD-1 receptor on T-cells and reactivating the host immune response against tumor cells.[1][2][6] This guide provides a comprehensive overview of the safety and toxicity profile of KN1022, drawing from available preclinical and clinical trial data.

Preclinical Toxicology

Detailed quantitative preclinical toxicology data for **KN1022**, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not extensively available in the public domain, which is common for proprietary therapeutic agents in development. However, preclinical studies have indicated that envafolimab exhibits a significant tumor-inhibitory effect.

[3] Functional tests in mixed lymphocyte reaction (MLR) assays demonstrated that envafolimab can activate CD4-positive T cells to release interferon-gamma (IFN-y), with a more potent effect observed compared to durvalumab at the same molar concentration.[3] In vivo studies in NOD-



SCID mice with A375 human melanoma cells showed that envafolimab has a half-life of approximately 72 hours and exhibits antitumor activity.[6]

Clinical Safety and Tolerability

The clinical safety profile of **KN1022** has been evaluated in several Phase I and Phase II studies, demonstrating a manageable and favorable safety profile in patients with advanced solid tumors.

Phase I Studies

A first-in-human, open-label, Phase I trial (NCT02827968) in the United States enrolled 28 patients with various advanced solid tumors. The study consisted of a dose-escalation phase (0.01-10 mg/kg once weekly) and a dose-exploration phase (300 mg once every 4 weeks).[3] [4][5][7] Key findings from this study include:

- No Dose-Limiting Toxicities (DLTs): No DLTs were reported during the dose-escalation phase, even at the highest dose of 10 mg/kg.[4][5][7]
- No Injection-Site Reactions: No significant injection-site reactions were observed.[4][5][7]
- Most Common Adverse Events: The most frequently reported treatment-emergent adverse events (TEAEs) were generally mild and included fatigue, nausea, and diarrhea.[4][8]

Another Phase I study in Japanese patients with advanced solid tumors also showed that envafolimab was well-tolerated. In this trial, no DLTs were reported in the dose-escalation phase (1.0, 2.5, and 5.0 mg/kg once weekly) or the dose-expansion phase (2.5 or 5.0 mg/kg every 2 weeks and 300 mg every 4 weeks).[9]

A Phase I study in Chinese patients with advanced solid tumors (N=287) also demonstrated a favorable safety profile, with no DLTs observed during dose escalation (0.1 to 10.0 mg/kg once weekly).[10]

Phase II Studies

A pivotal Phase II trial in China evaluated the efficacy and safety of envafolimab in 103 patients with previously treated microsatellite instability-high (MSI-H) or mismatch repair deficient



(dMMR) advanced solid tumors. The findings corroborated the manageable safety profile observed in Phase I studies.

Summary of Treatment-Related Adverse Events (TRAEs)

The following tables summarize the incidence of treatment-related adverse events (TRAEs) observed in key clinical trials of **KN1022** (Envafolimab).

Table 1: Most Common Treatment-Related Adverse Events (All Grades) in Patients with Advanced Solid Tumors (Phase I - US Study)

Adverse Event	Incidence (%) (N=28)
Fatigue	29%
Nausea	18%
Diarrhea	14%
Hypothyroidism	14%

Data sourced from a retrospective study on envafolimab.[8]

Table 2: Grade 3-4 Treatment-Related Adverse Events in Patients with MSI-H/dMMR Advanced Solid Tumors (Phase II Study)

Adverse Event	Incidence (%)
Leukopenia	17%
Asthenia	17%
Rash	16%
Hypothyroidism	16%
Hyperthyroidism	12%
Decreased neutrophil count	12%
Anemia	12%



Data sourced from a review article on envafolimab.[3]

Table 3: Immune-Related Adverse Events (irAEs) in Chinese Patients with Advanced Solid Tumors (Phase I Study)

Adverse Event	Incidence (%) (N=287)
Hypothyroidism	≥2%
Hyperthyroidism	≥2%
Immune-related hepatitis	≥2%
Rash	≥2%

The incidence of all-grade immune-related adverse events was 24.0%.[10]

Experimental Protocols Phase I First-in-Human Study (NCT02827968)

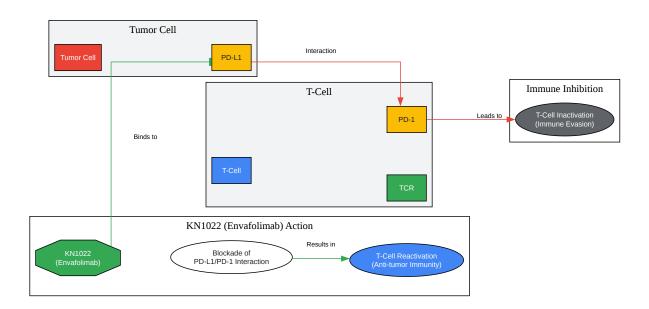
- Study Design: This was an open-label, multicenter, dose-escalation and dose-exploration study.
- Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors who had failed standard therapy.
- Dose Escalation Phase:
 - A modified 3+3 design was used.
 - Patients received subcutaneous envafolimab at doses ranging from 0.01 to 10 mg/kg once weekly.
 - Dose-limiting toxicity (DLT) was evaluated during the first 28 days of treatment.
- Dose Exploration Phase:
 - Patients received a fixed dose of 300 mg of envafolimab subcutaneously once every 4 weeks.[5][7]



 Safety Assessments: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.

Signaling Pathway and Experimental Workflow Diagrams

PD-1/PD-L1 Signaling Pathway and Mechanism of Action of KN1022

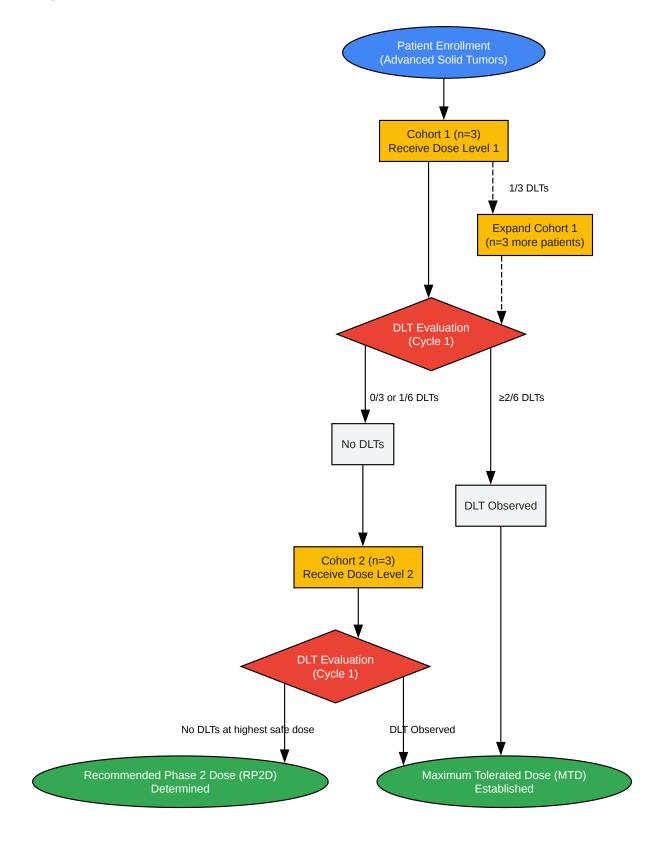


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Caption: Mechanism of action of KN1022 in blocking the PD-1/PD-L1 signaling pathway.



Experimental Workflow for a Phase I Dose-Escalation Study





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Caption: A simplified workflow of a typical 3+3 dose-escalation clinical trial design.

Conclusion

KN1022 (Envafolimab) has demonstrated a manageable and favorable safety profile in clinical trials involving patients with a range of advanced solid tumors. The subcutaneous administration offers a significant advantage in terms of patient convenience. The observed treatment-related adverse events are consistent with the known safety profile of PD-1/PD-L1 inhibitors. No dose-limiting toxicities were observed in Phase I dose-escalation studies, and the incidence of severe immune-related adverse events is comparable to other agents in its class. Ongoing and future studies will further delineate the long-term safety and efficacy of KN1022 in various cancer types and in combination with other therapies.

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